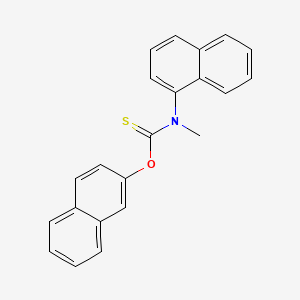
Carbamothioic acid, methyl-1-naphthalenyl-, O-2-naphthalenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate: is a synthetic thiocarbamate compound known for its antifungal properties. It is commonly used in various medicinal and industrial applications due to its effectiveness in inhibiting fungal growth .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate typically involves the reaction of 2-naphthol with thiophosgene to form a monosubstituted thiophosgene product. This intermediate is then reacted with N-methyl-1-naphthylamine to yield the desired thiocarbamate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiocarbamate group to thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiocarbamate group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted thiocarbamates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate is used as a reagent in organic synthesis, particularly in the formation of other thiocarbamate derivatives .
Biology and Medicine: The compound is widely used as an antifungal agent in the treatment of skin infections such as athlete’s foot, jock itch, and ringworm. It works by inhibiting the growth of dermatophytes and other fungi .
Industry: In industrial applications, it is used in the formulation of antifungal creams, powders, and sprays. It is also employed in the preservation of materials susceptible to fungal contamination .
Mecanismo De Acción
The exact mechanism of action of o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate is not entirely understood. it is believed to inhibit squalene epoxidase, an enzyme crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol synthesis, the compound compromises the integrity of the fungal cell membrane, leading to cell death .
Comparación Con Compuestos Similares
Tolnaftate: Another thiocarbamate antifungal agent with a similar mechanism of action.
Liranaftate: A related compound used for similar antifungal purposes.
Uniqueness: o-(2-Naphthyl) methyl(1-naphthyl)thiocarbamate is unique in its dual naphthyl structure, which may contribute to its specific binding affinity and effectiveness against a broader range of fungal species compared to other thiocarbamates .
Propiedades
Número CAS |
1049-15-6 |
|---|---|
Fórmula molecular |
C22H17NOS |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
O-naphthalen-2-yl N-methyl-N-naphthalen-1-ylcarbamothioate |
InChI |
InChI=1S/C22H17NOS/c1-23(21-12-6-10-17-8-4-5-11-20(17)21)22(25)24-19-14-13-16-7-2-3-9-18(16)15-19/h2-15H,1H3 |
Clave InChI |
ULKCSVORYFKCRE-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC2=CC=CC=C21)C(=S)OC3=CC4=CC=CC=C4C=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-2-(1H-benzimidazol-2-yl)-2-cyanoethenyl]benzonitrile](/img/structure/B12002068.png)
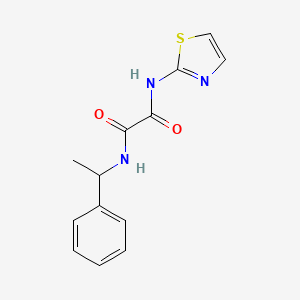
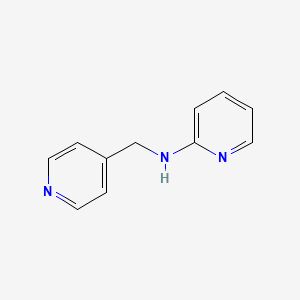

![2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12002092.png)
![3-{(2E)-2-[(2E)-2-(phenylimino)ethylidene]-1,3-thiazolidin-3-yl}-1-propanesulfonic acid](/img/structure/B12002102.png)

![3-{4-[(4-chlorobenzyl)oxy]phenyl}-N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12002116.png)
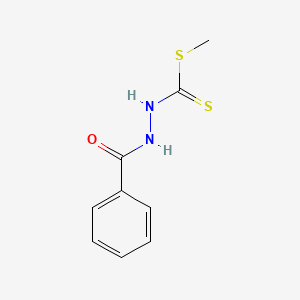



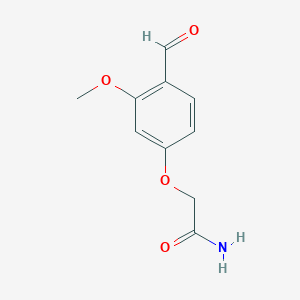
![({5-[3-(Trifluoromethyl)phenyl]-2-furyl}methylene)methane-1,1-dicarbonitrile](/img/structure/B12002140.png)
